4-Hydroxytamoxifen

Übersicht

Beschreibung

4-Hydroxytamoxifen, also known as Afimoxifene, is a selective estrogen receptor modulator. It is an active metabolite of tamoxifen and is known for its potent antiestrogenic properties. This compound is under investigation for various estrogen-dependent conditions, including cyclic breast pain and gynecomastia .

Vorbereitungsmethoden

4-Hydroxytamoxifen can be synthesized through several routes. One common method involves the hydroxylation of tamoxifen. The classical protocol involves dissolving this compound or tamoxifen in corn oil for intraperitoneal injections. a more controlled method involves solubilizing this compound in an aqueous solvent using Cremophor EL, allowing for intravenous and intraperitoneal injections . Industrial production methods typically involve large-scale synthesis using similar principles but optimized for yield and purity.

Analyse Chemischer Reaktionen

4-Hydroxytamoxifen undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone methides.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Wissenschaftliche Forschungsanwendungen

4-Hydroxytamoxifen has a wide range of scientific research applications:

Chemistry: It is used in studies involving selective estrogen receptor modulators.

Biology: It is used to study estrogen receptor interactions and gene expression.

Medicine: It is investigated for treating estrogen-dependent conditions like breast cancer and gynecomastia.

Industry: It is used in the development of topical gels for localized treatment of breast conditions .

Wirkmechanismus

4-Hydroxytamoxifen binds to estrogen receptors, inducing a conformational change that blocks or alters the expression of estrogen-dependent genes. It acts as a tissue-selective agonist-antagonist of the estrogen receptors ERα and ERβ, with mixed estrogenic and antiestrogenic activity depending on the tissue. It also acts as an antagonist of the estrogen-related receptors ERRβ and ERRγ .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxytamoxifen is compared with other selective estrogen receptor modulators like tamoxifen and raloxifene. While tamoxifen is widely used for breast cancer treatment, this compound exhibits higher affinity for estrogen receptors and is more potent in inhibiting cell proliferation. Raloxifene, on the other hand, has different tissue-specific effects and is used for osteoporosis treatment .

Similar Compounds

- Tamoxifen

- Raloxifene

- Endoxifen

- Toremifene

This compound stands out due to its higher potency and specific applications in estrogen-dependent conditions.

Biologische Aktivität

4-Hydroxytamoxifen (4-OHT) is a potent active metabolite of tamoxifen, widely recognized for its role in the treatment and prevention of estrogen receptor-positive breast cancer. This compound exhibits unique biological activities that extend beyond its function as a selective estrogen receptor modulator (SERM). This article explores the biological activity of this compound, including its mechanisms of action, effects on cell proliferation, and implications in various cancer treatments.

This compound primarily functions by binding to estrogen receptors (ERs), specifically ERα and ERβ. Its binding inhibits estrogen-mediated signaling pathways, which are crucial for the proliferation of certain cancer cells. Notably, 4-OHT has been shown to:

- Repress NF-κB Activity : Research indicates that 4-OHT can repress nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity through ERα, although it is less effective than estradiol in this regard .

- Enhance Transcriptional Activity : In certain breast cancer cells, elevated levels of CITED2 have been found to enhance cell growth in the presence of 4-OHT, indicating a complex interaction between co-activators and hormonal signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is significantly more potent than tamoxifen itself, with an estimated activity that is 30 to 100 times greater. The metabolism of tamoxifen to 4-OHT occurs primarily via hydroxylation catalyzed by cytochrome P450 enzymes, particularly CYP2D6 .

Table 1: Comparative Potency of Tamoxifen and this compound

| Compound | Relative Potency |

|---|---|

| Tamoxifen | 1x |

| This compound | 30-100x |

Cytotoxic Effects

Recent studies have evaluated the cytotoxic effects of this compound on various human malignant cell lines. These findings suggest that while 4-OHT effectively inhibits cell proliferation in ER-positive breast cancer cells (e.g., MCF-7), it also exhibits differential effects on other cancer types.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the effects of novel analogues of this compound on four human malignant cell lines:

- Cell Lines Tested : MCF-7 (breast), HT-29 (colon), A549 (lung), and HCT116 (colon).

- Results : The analogues showed significant cytotoxic activity specifically against HT-29 cells, suggesting a potential mechanism involving reactive oxygen species (ROS) generation alongside ER-mediated pathways .

Glucuronidation and Metabolism

The metabolic pathway for this compound includes glucuronidation, which plays a critical role in its pharmacokinetics. Studies have shown that UGT1A4 enzyme exhibits high activity against both tamoxifen and its hydroxylated forms. Variants in UGT1A4 can influence the metabolism rates, potentially affecting therapeutic outcomes .

Eigenschaften

IUPAC Name |

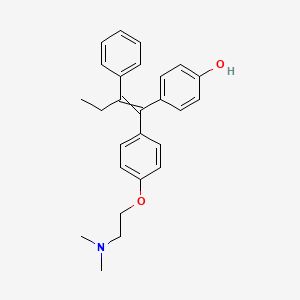

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZVZSFRXZGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037094 | |

| Record name | 4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68392-35-8 | |

| Record name | 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68392-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxytamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-hydroxytamoxifen interact with the estrogen receptor?

A: this compound acts as a competitive antagonist of the estrogen receptor alpha (ERα) [, , , ]. It binds to the ligand-binding domain of ERα, preventing estradiol, the natural ligand, from binding and activating the receptor [, , ].

Q2: What are the downstream effects of this compound binding to the estrogen receptor?

A: this compound binding to ERα leads to conformational changes in the receptor, preventing its dimerization, DNA binding, and interaction with coactivator proteins [, , ]. Consequently, this compound inhibits the expression of estrogen-responsive genes that are crucial for the growth and proliferation of ER-positive breast cancer cells [, , , ].

Q3: Are there estrogen receptor-independent effects of this compound?

A: Yes, studies have shown that this compound can exert antitumor effects through mechanisms independent of ERα binding []. These include induction of apoptosis, inhibition of angiogenesis, and modulation of growth factor signaling pathways [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H29NO2, and its molecular weight is 387.5 g/mol.

Q5: Is there spectroscopic data available for this compound?

A: Yes, this compound has been characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, , , ]. These techniques provide information on its structure, purity, and fragmentation pattern.

Q6: What is the stability of this compound under different storage conditions?

A: this compound is sensitive to light and oxidation [, , ]. It is typically stored as a solid powder or solution at low temperatures (-20°C) and protected from light to minimize degradation [, , ].

Q7: Have computational methods been used to study this compound?

A: Yes, computational chemistry and modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been employed to study the interactions of this compound with the estrogen receptor and to predict the activity of its analogues [, ]. These studies provide insights into the structural features important for its binding affinity and activity.

Q8: How do structural modifications of this compound affect its activity?

A: The side chain at the ethyl amino group of this compound plays a crucial role in its antiestrogenic activity [, , ]. Modifications to this side chain, such as changing its length or introducing bulky substituents, can significantly affect its binding affinity for the estrogen receptor and its ability to induce conformational changes associated with antagonism [, , ]. Additionally, the hydroxyl group at the 4-position is essential for its antiestrogenic activity. Its replacement with other substituents often leads to a loss or reduction in activity [].

Q9: What are the challenges associated with the formulation of this compound?

A: this compound exhibits poor aqueous solubility, which can limit its bioavailability [, , ]. Various formulation strategies, such as the use of cyclodextrins, liposomes, or nanoparticles, have been investigated to improve its solubility and oral bioavailability [, , ].

Q10: How is this compound metabolized in the body?

A: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2D6, CYP3A4, and CYP2C9 [, , , ]. It undergoes phase I metabolism, including oxidation and demethylation, and phase II metabolism, such as glucuronidation and sulfation.

Q11: What is the elimination half-life of this compound?

A: The elimination half-life of this compound is variable among individuals and ranges from 5 to 7 days [, ].

Q12: What in vitro models are used to study the effects of this compound?

A: ER-positive breast cancer cell lines, such as MCF-7 and T47D, are commonly used in vitro models to investigate the effects of this compound on cell proliferation, apoptosis, and gene expression [, , , , ].

Q13: What are the limitations of in vitro models in predicting the efficacy of this compound?

A: In vitro models may not fully recapitulate the complexity of the tumor microenvironment and the influence of systemic factors that can affect drug response in vivo [, ].

Q14: What are the mechanisms of resistance to this compound?

A14: Resistance to this compound can develop through various mechanisms, including:

- Loss or mutation of ERα []

- Activation of growth factor signaling pathways, such as EGFR/HER2 [, ]

- Upregulation of drug efflux transporters, such as P-glycoprotein []

- Alterations in cell cycle regulators and apoptotic pathways [, , ]

Q15: What are the potential long-term effects of this compound?

A: Long-term use of this compound has been associated with an increased risk of endometrial cancer, thromboembolic events, and hot flashes [, , ].

Q16: What drug delivery strategies are being explored to improve the delivery of this compound to tumor sites?

A: Researchers are investigating various drug delivery systems, such as nanoparticles, liposomes, and antibody-drug conjugates, to enhance the targeted delivery of this compound to tumor cells, thereby improving its efficacy and reducing systemic toxicity [, , , ].

Q17: What analytical methods are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for the quantification of this compound in plasma, serum, and other biological matrices [, , , ]. These methods offer high sensitivity and selectivity for accurate drug monitoring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.